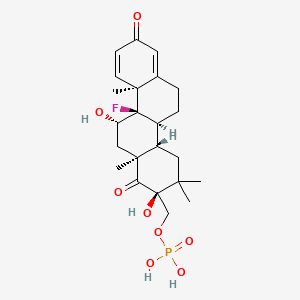

16-b-Homo Betamethasone Phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H32FO8P |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

[(2S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-2,11-dihydroxy-3,3,10a,12a-tetramethyl-1,8-dioxo-4a,4b,5,6,11,12-hexahydro-4H-chrysen-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C23H32FO8P/c1-19(2)10-16-15-6-5-13-9-14(25)7-8-21(13,4)23(15,24)17(26)11-20(16,3)18(27)22(19,28)12-32-33(29,30)31/h7-9,15-17,26,28H,5-6,10-12H2,1-4H3,(H2,29,30,31)/t15-,16-,17-,20-,21-,22-,23-/m0/s1 |

InChI Key |

RFAXPSFHHYMDMH-NOERLYEASA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC([C@@](C2=O)(COP(=O)(O)O)O)(C)C)CCC4=CC(=O)C=C[C@@]43C)F)O |

Canonical SMILES |

CC1(CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(=O)C1(COP(=O)(O)O)O)C)O)F)C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Research

Synthetic Pathways to 16-b-Homo Betamethasone (B1666872) Phosphate (B84403)

The synthesis of 16-b-Homo Betamethasone Phosphate is a complex endeavor that begins with advanced steroidal intermediates. The "homo" designation in the name suggests a ring-expansion, specifically the addition of a carbon atom to the D-ring of the conventional betamethasone structure, creating a six-membered D-ring. The "b" likely refers to the stereochemical configuration of this expanded ring. The synthetic route, therefore, involves not only the introduction of the phosphate group but also the intricate process of ring expansion.

Precursor Compounds and Starting Materials

The journey to this compound likely commences from a readily available steroid precursor. A plausible starting material would be a derivative of androstane (B1237026) or pregnane, which already possesses the core steroid skeleton. For instance, a compound like 16-dehydropregnenolone (B108158) acetate (B1210297) could serve as a foundational molecule. This precursor would then undergo a series of reactions to introduce the necessary functionalities, including the 9α-fluoro group, the 11β-hydroxyl group, and the expanded D-ring, before the final phosphorylation step.

| Precursor Compound | Key Structural Features | Rationale for Use |

| 16-Dehydropregnenolone acetate | Δ¹⁶-double bond, C-20 ketone | Allows for modification at C-16 and C-17 |

| Hecogenin | C-12 ketone, spiroketal side chain | Natural product source for steroid synthesis |

| 9α-Hydroxyandrost-4-ene-3,17-dione | Pre-existing 9α-hydroxyl group | Facilitates introduction of the 9α-fluoro substituent |

The data in this table is illustrative and based on common steroid synthesis strategies.

Key Reaction Steps and Methodologies

The synthesis of this compound would involve a sequence of carefully orchestrated reactions. After selecting a suitable precursor, the following key transformations would likely be employed:

D-Ring Expansion: A crucial step is the expansion of the five-membered D-ring to a six-membered ring. This could be accomplished through a reaction like the Baeyer-Villiger oxidation of a 17-keto steroid, followed by further manipulations, or a pinacol-type rearrangement of a 16,17-diol.

Introduction of the 16β-Methyl Group: Following the ring expansion, the 16β-methyl group characteristic of betamethasone would be introduced. This is often achieved via a conjugate addition of a methyl organocuprate to an α,β-unsaturated ketone intermediate.

Formation of the Dihydroxyacetone Side Chain: The C-17 side chain, -COCH₂OH, is typically constructed in the later stages of the synthesis. This can involve the reaction of a 17-keto steroid with a suitable reagent to introduce the two-carbon chain, followed by hydroxylation.

Introduction of the 9α-Fluoro and 11β-Hydroxy Groups: These functionalities are often introduced sequentially. The 11β-hydroxyl group can be installed via microbial hydroxylation or through a chemical process involving the formation of a 9,11-epoxide followed by ring-opening with a fluoride (B91410) source, which also introduces the 9α-fluoro atom.

Phosphorylation at C-21: The final step is the esterification of the C-21 hydroxyl group with a phosphorylating agent. A common method involves reacting the steroid with phosphorus oxychloride in the presence of a base, followed by hydrolysis to yield the phosphate monoester.

Yield Optimization and Purity Considerations in Laboratory Synthesis

In any multi-step synthesis, yield optimization and purity are of paramount importance. For the synthesis of this compound, each reaction step would need to be carefully optimized. This includes the choice of reagents, solvents, reaction times, and temperatures. For instance, in the phosphorylation step, the use of a protecting group strategy for other hydroxyl groups in the molecule may be necessary to ensure regioselectivity and high yield.

Purification at each stage is critical to remove byproducts and unreacted starting materials. Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are indispensable for obtaining the desired intermediate in high purity before proceeding to the next step. The final product would also be subjected to rigorous purification and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm its structure and purity.

| Reaction Step | Typical Reagents | Potential Byproducts | Purification Method |

| D-Ring Expansion | m-CPBA (for Baeyer-Villiger) | Over-oxidation products, regioisomers | Column Chromatography |

| 16β-Methylation | (CH₃)₂CuLi | 1,2-addition products | Crystallization, HPLC |

| Phosphorylation | POCl₃, pyridine | Diphosphate, unreacted alcohol | Ion-exchange chromatography |

The data in this table is illustrative and based on general steroid synthesis methodologies.

Exploration of Related Steroidal Derivatization

The synthesis of analogs and derivatives of this compound is a key area of research, aimed at exploring structure-activity relationships and potentially discovering compounds with improved properties.

Synthesis of Analogs with Modifications at C-16 Position

The C-16 position of the steroid nucleus is a common site for modification to influence biological activity. In the context of a D-homo steroid, modifications at C-16 could involve the introduction of different alkyl groups, halogens, or other functional groups. The synthesis of such analogs would follow a similar pathway to that of this compound, with the variation occurring at the step where the C-16 substituent is introduced. For example, instead of a methyl organocuprate, an ethyl or propyl organocuprate could be used to introduce a larger alkyl group. The synthesis of analogs with other functionalities at C-16 would require the development of specific synthetic methodologies.

Phosphate Esterification Methods and Alternatives

While phosphorylation with phosphorus oxychloride is a common method, other reagents can also be employed for the esterification of the C-21 hydroxyl group. google.com These include pyrophosphoryl chloride and various phosphoramidite (B1245037) reagents. google.com The choice of phosphorylating agent can influence the yield and purity of the final product.

An alternative to phosphate esters are phosphonate (B1237965) esters, where the phosphorus atom is directly bonded to a carbon atom. nih.gov The synthesis of C-21 phosphonate analogs of 16-b-Homo Betamethasone would involve different synthetic strategies, such as the Arbuzov reaction of a C-21 halide with a trialkyl phosphite. nih.gov These alternative esterification methods and the synthesis of phosphonate analogs broaden the scope of derivatization and allow for a more comprehensive exploration of the chemical space around this D-homo corticosteroid. nih.govresearchgate.net

Influence of Stereochemistry on Synthetic Outcomes

The stereochemistry at the 16-position of the steroid nucleus is a critical determinant in the synthesis of this compound. The "b-Homo" designation indicates the expansion of the D-ring and the specific spatial orientation of the substituent at C-16. This stereochemical feature dictates the choice of starting materials and the reaction conditions necessary to achieve the desired isomeric product.

The synthesis of D-homo steroids often involves ring expansion reactions of a precursor with a five-membered D-ring. libretexts.org General strategies for steroid synthesis can be adapted, often following an ABC → ABCD ring construction approach, where the D-ring is formed in the later stages of the synthesis. libretexts.org One common method for D-ring expansion is the Tiffeneau-Demjanov rearrangement or similar homologation reactions starting from a 17-keto steroid. The stereochemical outcome of this ring expansion is highly dependent on the conformation of the transition state, which is influenced by the existing stereocenters in the steroid core.

For this compound, achieving the correct 'b' configuration at the expanded D-ring requires careful control of the reaction sequence. The synthetic strategy would likely involve the use of a precursor with a pre-defined stereochemistry that directs the formation of the desired isomer. The rigidity of the steroidal backbone and the steric hindrance posed by existing functional groups, such as the C-13 methyl group, play a crucial role in directing the approach of reagents and influencing the stereoselectivity of the ring expansion and subsequent functional group manipulations. nih.gov The introduction of the phosphate group at the C-17a position (in the D-homo nomenclature) would be one of the final steps, likely proceeding via a phosphorylation reaction on the corresponding 17a-hydroxy D-homo analog.

Byproducts and Impurities in Synthesis of this compound and Related Compounds

The synthesis of a complex molecule like this compound is invariably accompanied by the formation of byproducts and impurities. These can arise from incomplete reactions, side reactions, or the rearrangement of intermediates. The unique structural features of this D-homo steroid can lead to a specific impurity profile.

Identification of Synthetic Impurities

The identification of impurities in the synthesis of corticosteroids is a critical aspect of quality control. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Common Impurities: Based on the general knowledge of corticosteroid synthesis, several types of impurities can be anticipated:

Epimers: Diastereomers that differ in the configuration at one stereocenter. In the context of this compound, epimers at C-16 (resulting in 16-a-Homo Betamethasone Phosphate) or at other chiral centers introduced during the synthesis are potential impurities.

Dehydration Products: Elimination of water molecules can lead to the formation of unsaturated impurities. For instance, dehydration involving the 11-hydroxyl group could yield Δ9(11)- or Δ11-impurities.

Oxidation and Reduction Byproducts: Incomplete oxidation or over-reduction of functional groups can lead to impurities. For example, the presence of a C-11 ketone instead of the hydroxyl group would constitute an impurity.

Rearrangement Products: The acidic or basic conditions used in various synthetic steps can induce rearrangements of the steroid skeleton. For instance, Wagner-Meerwein rearrangements have been observed in corticosteroid synthesis, sometimes leading to the formation of C-nor-D-homo structures. nih.gov

Starting Material and Intermediates: Residual starting materials or synthetic intermediates that are not fully consumed in subsequent steps will be present as impurities in the final product.

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for separating and quantifying impurities in corticosteroid production. scirp.orgresearchgate.net These techniques, often coupled with mass spectrometry (LC-MS/MS), allow for the sensitive detection and identification of impurities based on their retention times and mass-to-charge ratios. scirp.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of isolated impurities. nih.gov

Below is a table summarizing potential impurities and the analytical methods for their identification:

| Impurity Type | Potential Structure/Variation | Analytical Method(s) |

| Epimers | 16-a-Homo Betamethasone Phosphate | HPLC, UPLC, Chiral Chromatography, NMR |

| Dehydration Products | Δ9(11)- or Δ11-unsaturated analogs | HPLC, UPLC-MS/MS, NMR |

| Oxidation Byproducts | 11-keto analog | HPLC, UPLC-MS/MS |

| Rearrangement Products | C-nor-D-homo isomers | HPLC, UPLC-MS/MS, NMR nih.gov |

| Incomplete Phosphorylation | 16-b-Homo Betamethasone (unphosphorylated) | HPLC, UPLC |

Strategies for Impurity Control and Isolation

Controlling the formation of impurities and their effective removal are paramount in the synthesis of pharmaceutical compounds.

Impurity Control:

Stereoselective Synthesis: Employing stereoselective reactions and chiral auxiliaries can minimize the formation of unwanted epimers. nih.gov

Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, pH, and stoichiometry of reagents can suppress side reactions.

Use of Protective Groups: Protecting sensitive functional groups during certain reaction steps can prevent their unwanted transformation and the formation of related impurities.

Isolation and Purification:

Crystallization: Fractional crystallization is a common and effective method for purifying the final compound and removing significant quantities of impurities.

Chromatography: Preparative HPLC is a powerful technique for isolating and purifying the target compound from a complex mixture of impurities. Different stationary phases (e.g., reversed-phase C18, normal-phase silica) and mobile phase compositions can be optimized to achieve the desired separation. nih.govacs.org

Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative for the purification of complex steroid mixtures, sometimes offering better resolution and faster separation times than traditional HPLC.

The rigorous application of these control and purification strategies is essential to ensure the quality, purity, and ultimately the safety and efficacy of this compound.

Degradation Pathways and Stability Research

Mechanistic Studies of 16-b-Homo Betamethasone (B1666872) Phosphate (B84403) Degradation

Mechanistic studies are fundamental to understanding the chemical transformations a drug substance may undergo under various environmental influences. For 16-b-Homo Betamethasone Phosphate, the focus lies on identifying its breakdown products under stress conditions and elucidating the chemical reactions that lead to their formation.

Forced degradation studies are a pivotal component of drug development, designed to identify the likely degradation products of a drug substance. These studies involve subjecting the compound to stress conditions that accelerate its decomposition, such as exposure to acid, base, heat, light, and oxidizing agents.

While specific degradation data for this compound is not extensively available in the public domain, research on Betamethasone Sodium Phosphate has revealed the formation of D-homoannular ring expansion products as degradants. It is plausible that this compound, already possessing this expanded D-ring, would undergo further degradation at other susceptible parts of the molecule. Based on the known degradation pathways of corticosteroids, the following table outlines the potential degradation products of this compound under various stress conditions.

| Stress Condition | Potential Degradation Products |

| Acidic | Hydrolysis of the phosphate ester to form 16-b-Homo Betamethasone, and potential dehydration products. |

| Basic | Hydrolysis of the phosphate ester, potential epimerization at C-16, and oxidation of the C-17 side chain. |

| Thermal | Dehydration, oxidation, and cleavage of the C17-C20 bond, potentially leading to the formation of a 17-keto derivative. |

| Oxidative | Oxidation of the dihydroxyacetone side chain, potentially forming carboxylic acid derivatives or cleavage of the side chain. |

This table is based on inferred degradation pathways from related corticosteroid structures and is for illustrative purposes.

The elucidation of degradation mechanisms involves identifying the sequence of chemical reactions that lead to the formation of degradation products. For corticosteroids, common degradation pathways include hydrolysis, oxidation, and rearrangement.

A key degradation pathway for Betamethasone Sodium Phosphate involves a D-homoannular ring expansion, which leads to the formation of isomers of this compound. This rearrangement is a significant consideration in the stability of the parent drug. Once formed, this compound itself is subject to further degradation. The phosphate ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the parent alcohol, 16-b-Homo Betamethasone. The side chain at C-17 is also a common site for degradation, particularly oxidation.

Comparative Stability Analysis with Parent Betamethasone and Other Glucocorticoids

A comparative stability analysis helps in understanding the relative lability of a modified drug substance compared to its parent compound and other drugs in the same class. The introduction of the homo-annular D-ring in this compound can influence its steric and electronic properties, which in turn can affect its stability.

It is hypothesized that the six-membered D-ring in the "homo" structure might alter the strain and conformation of the steroid nucleus, potentially influencing the reactivity of adjacent functional groups. For instance, the stability of the C-17 side chain could be different from that in the parent Betamethasone, which has a five-membered D-ring.

The following table provides a hypothetical comparative stability profile, which would need to be confirmed by experimental studies.

| Compound | Relative Stability (Hypothetical) | Key Instability Factors |

| Betamethasone | Moderate | Oxidation of the side chain, potential for rearrangements. |

| Betamethasone Sodium Phosphate | Lower | Hydrolysis of the phosphate ester, D-homo ring expansion. |

| This compound | Potentially Moderate | Hydrolysis of the phosphate ester, side-chain oxidation. |

| Other Glucocorticoids (e.g., Prednisolone Phosphate) | Variable | Susceptibility to D-homo ring expansion and hydrolysis. |

This table presents a hypothetical comparison and is intended for illustrative purposes.

A study on prednisolone phosphate, a structurally related corticosteroid, identified a D-homosteroid phosphate as a major decomposition product under anaerobic conditions in an aqueous solution, highlighting that this type of rearrangement is a common degradation pathway for this class of compounds.

Methodologies for Degradation Product Characterization

The accurate identification and characterization of degradation products are essential for ensuring the safety of a drug product. A combination of analytical techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the parent drug from its degradation products. The use of a stability-indicating HPLC method is crucial, which is a method that can resolve all potential degradation products from the active pharmaceutical ingredient.

Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool for determining the molecular weight of degradation products and providing information about their chemical structure through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of isolated degradation products. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to establish the precise connectivity and stereochemistry of the molecules.

The combination of these techniques allows for the confident identification and characterization of even minor degradation products, which is a critical step in the development and quality control of any pharmaceutical compound.

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization Techniques for 16-b-Homo Betamethasone (B1666872) Phosphate (B84403)

Spectroscopic methods are indispensable for the structural elucidation of complex organic molecules. For 16-b-Homo Betamethasone Phosphate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) would be employed to confirm its unique structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of steroids in solution. researchgate.net For a molecule like this compound, with its complex stereochemistry and numerous protons and carbons, advanced NMR techniques are essential to resolve overlapping signals and establish connectivity. mdpi.com

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms. However, the spectra of steroids are often crowded, making unambiguous assignments difficult. mdpi.com Two-dimensional (2D) NMR experiments are therefore critical. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the spin systems of the steroid rings and the side chain. rsc.org Heteronuclear Single Quantum Coherence (HSQC) experiments correlate each proton with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in piecing together the carbon skeleton and confirming the position of substituents.

For challenging structural aspects, such as the stereochemistry of the expanded seven-membered b-homo D-ring, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. This technique identifies protons that are close in space, providing crucial information for determining the molecule's three-dimensional conformation. Solid-state NMR (ssNMR) could also be applied to study the molecule's structure and dynamics in a crystalline form, offering insights into intermolecular interactions and packing. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound (in ppm, based on data for related corticosteroids)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| C3 (C=O) | - | ~186 | Typical for α,β-unsaturated ketone in A-ring. acs.org |

| C4 | ~6.2 | ~128 | Vinylic proton in the A-ring. rsc.org |

| C1 | ~7.2 | ~155 | Vinylic proton in the A-ring. rsc.org |

| C9-F | - | ~90 (with J-coupling) | Carbon attached to fluorine, showing a characteristic shift and C-F coupling. |

| C11-OH | ~4.5 | ~68 | Proton and carbon of the hydroxyl-bearing C11. rsc.org |

| C17-OH | Variable | ~85 | Chemical shift influenced by the expanded b-homo D-ring. |

| C21-CH₂-O-P | ~4.8 | ~67 | Protons and carbon adjacent to the phosphate group, showing downfield shift. |

| CH₃ (C18) | ~0.9 | ~16 | Angular methyl group protons and carbon. rsc.org |

| CH₃ (C19) | ~1.2 | ~19 | Angular methyl group protons and carbon. rsc.org |

This table presents predicted values based on the analysis of similar corticosteroid structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm its molecular formula, C₂₃H₃₂FO₈P.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments provide detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure and the location of functional groups. nih.gov For this compound, characteristic fragmentation pathways would be expected. A primary and facile cleavage would be the loss of the phosphate group (H₃PO₄, 98 Da) or a related fragment. Subsequent fragmentations would involve losses of water (H₂O), carbon monoxide (CO), and cleavages within the steroid ring system. nih.govfu-berlin.de The fragmentation of the modified D-ring would provide specific ions that could be used to confirm the b-homo rearrangement. Isotopic labeling studies, for instance using ¹⁸O, could be employed to further elucidate the fragmentation mechanisms. fu-berlin.deresearchgate.net

Table 2: Predicted Key Fragment Ions in the HRMS/MS Spectrum of this compound

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| [M+H]⁺ - 98 | [C₂₃H₃₀FO₄]⁺ | Loss of phosphoric acid from the protonated molecule. |

| [M+H]⁺ - H₂O | [C₂₃H₃₁FO₇P]⁺ | Loss of a water molecule from the hydroxyl groups. |

| [M+H]⁺ - CO | [C₂₂H₃₂FO₇P]⁺ | Loss of carbon monoxide from the A-ring ketone. |

| Varies | D-ring fragments | Specific cleavages around the seven-membered b-homo ring. |

| 95.0495 | [C₆H₇O]⁺ | Potential fragment from the aromatic-like A-ring. mdpi.com |

This table outlines expected fragmentation pathways. The relative abundance of these ions would depend on the specific MS/MS conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra provide a "fingerprint" of the functional groups present in the molecule. For this compound, these techniques would confirm the presence of key structural features.

The IR spectrum would be expected to show strong absorption bands for the hydroxyl (O-H) stretching vibrations, the carbonyl (C=O) groups of the ketone and the side chain, and the P-O bonds of the phosphate group. chemicalbook.com The C-F bond would also have a characteristic absorption. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide clear signals for the C=C bonds in the A-ring and the steroid's carbon backbone. nih.govresearchgate.net Differences in the vibrational spectra could also be used to study polymorphism, where different crystalline forms of the compound would exhibit distinct spectral patterns due to variations in intermolecular interactions. americanpharmaceuticalreview.com

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3500 (broad) | Weak | Stretching |

| C-H (alkane) | 2850-2960 | 2850-2960 | Stretching |

| C=O (ketone) | ~1660, ~1710 | ~1660, ~1710 | Stretching |

| C=C | ~1620 | Strong, ~1620 | Stretching |

| P=O | ~1250 | Variable | Stretching |

| P-O-C | ~1050 | Variable | Stretching |

| C-F | ~1000-1100 | Weak | Stretching |

This table is a guide based on typical frequencies for the indicated functional groups in similar molecules.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide theoretical insights into the properties of molecules, complementing experimental data and aiding in its interpretation.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. consensus.app For this compound, DFT calculations could be used to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.net These calculated parameters can be compared with experimental data from X-ray crystallography if available.

Furthermore, DFT allows for the calculation of various electronic properties. Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. biointerfaceresearch.com The calculation of the molecular electrostatic potential (MEP) map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is important for understanding potential intermolecular interactions. researchgate.net DFT can also be used to simulate vibrational (IR and Raman) spectra, which can aid in the assignment of experimental spectral bands. biointerfaceresearch.com

Table 4: Hypothetical DFT-Calculated vs. Standard Bond Lengths for this compound

| Bond | DFT-Calculated Bond Length (Å) | Standard Bond Length (Å) |

| C=O (A-ring) | ~1.23 | 1.22 |

| C=C (A-ring) | ~1.35 | 1.34 |

| C-F | ~1.39 | 1.38 |

| P=O | ~1.48 | 1.45 |

| C-O (hydroxyl) | ~1.43 | 1.43 |

These DFT values are illustrative and would depend on the chosen functional and basis set.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations would be invaluable for exploring its conformational flexibility, particularly of the seven-membered b-homo D-ring, which is expected to be more flexible than the original five-membered ring. royalsocietypublishing.org

Table 5: Insights from Molecular Dynamics (MD) Simulations of this compound

| Parameter Analyzed | Information Gained |

| Root Mean Square Deviation (RMSD) | Assessment of overall structural stability over time. |

| Root Mean Square Fluctuation (RMSF) | Identification of flexible regions of the molecule, such as the b-homo D-ring and the C17 side chain. |

| Ring Pucker Analysis | Characterization of the conformational states (e.g., chair, boat, twist) of the steroid rings, especially the modified D-ring. royalsocietypublishing.org |

| Radial Distribution Function (RDF) | Analysis of the solvation shell and interaction with solvent molecules. |

| Hydrogen Bond Analysis | Study of intramolecular and intermolecular hydrogen bonding patterns. |

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap for this compound is not available in the public scientific literature. This type of analysis, which is crucial for understanding a molecule's kinetic stability and chemical reactivity, does not appear to have been published for this specific compound. Therefore, predictions of its reactivity based on the HOMO-LUMO energy gap cannot be provided at this time.

Molecular Docking Simulations for Ligand-Target Interactions

Similarly, there is no publicly accessible data from molecular docking simulations of this compound with its potential biological targets. Molecular docking studies are instrumental in elucidating the binding mechanisms and affinities of a ligand to a receptor's active site. The absence of such research for this compound means that a computational analysis of its ligand-target interactions cannot be included in this article.

A comprehensive search of scientific databases and chemical informatics platforms did not yield any specific studies focused on the computational chemical analysis of this compound. While general information about the compound is available, detailed quantum chemical calculations and molecular modeling studies that would provide data for the requested sections are currently absent from the public domain.

Molecular and Mechanistic Biological Investigations Non Clinical

Investigation of Receptor Binding Profiles (e.g., Glucocorticoid Receptor)

The interaction of a corticosteroid with its receptor is the initiating event for its biological effects. The glucocorticoid receptor (GR) is the primary target for compounds like betamethasone (B1666872) and its analogs. The binding profile, including affinity and the structural basis of the interaction, determines the potency and duration of the steroid's action.

In vitro Binding Assays and Affinity Determination

Currently, there is a lack of publicly available scientific literature detailing specific in vitro binding assays and affinity determination for 16-b-Homo Betamethasone Phosphate (B84403) with the glucocorticoid receptor. Such studies would typically involve competitive binding experiments using radiolabeled ligands to determine the relative binding affinity (RBA) of the compound compared to a standard glucocorticoid like dexamethasone (B1670325).

Table 1: Hypothetical Data Table for Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) (%) (Dexamethasone = 100) |

| 16-b-Homo Betamethasone Phosphate | Data not available |

| Betamethasone | Data not available in direct comparison |

| Dexamethasone | 100 |

This table is for illustrative purposes only, as no specific binding affinity data for this compound has been reported in the reviewed literature.

Structural Basis of Ligand-Receptor Interaction through Computational Approaches

Computational modeling and docking studies are powerful tools to predict and analyze the interaction between a ligand and its receptor. These methods could elucidate how the structural modification in the D-ring of this compound, specifically the insertion of a methylene (B1212753) group, influences its fit within the ligand-binding pocket of the glucocorticoid receptor. Key interactions, such as hydrogen bonds and van der Waals forces with specific amino acid residues of the receptor, would be of primary interest. However, no computational studies specifically examining the binding of this compound to the glucocorticoid receptor have been published to date.

Enzyme Interaction and Modulation Studies

Corticosteroids can influence various enzymatic activities, which can be central to their therapeutic effects and metabolic fate.

Effects on Metabolic Enzymes (e.g., G6PDH if applicable)

The effect of this compound on metabolic enzymes, such as Glucose-6-Phosphate Dehydrogenase (G6PDH), has not been documented in the scientific literature. Investigations in this area would be necessary to understand its influence on cellular metabolism, particularly in tissues where G6PDH activity is critical.

Inhibition or Activation of Specific Cellular Pathways at a Molecular Level

The downstream effects of glucocorticoid receptor activation involve the modulation of various cellular signaling pathways. These can include the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, and the activation of anti-inflammatory genes. There is currently no specific information available regarding which cellular pathways are modulated by this compound and the molecular mechanisms of this modulation.

Cellular Response Studies in In Vitro Models

To understand the biological effect of a new compound, its activity is tested in various cell-based assays (in vitro models). These studies can provide insights into the compound's anti-inflammatory, pro-apoptotic, or other cellular effects. As of now, there are no published studies detailing the cellular responses to this compound in any in vitro model system.

Table 2: Summary of Investigated Biological Activities for this compound

| Biological Investigation | Outcome |

| Receptor Binding Affinity (GR) | Data not available |

| Computational Docking (GR) | Data not available |

| Enzyme Interaction (G6PDH) | Data not available |

| Cellular Pathway Modulation | Data not available |

| In Vitro Cellular Response | Data not available |

Cell Line-Based Assays for Specific Biological Activities

There is no available data from cell line-based assays that specifically investigate the biological activities of this compound, such as its effects on anti-inflammatory pathways in cell culture models.

Gene Expression and Proteomic Analysis of Cellular Responses

No studies detailing the gene expression or proteomic profiles of cells in response to treatment with this compound have been identified in the public domain.

Molecular Mechanisms of Action in Experimental Systems

Elucidation of Signaling Pathways Triggered by this compound

The specific signaling pathways that may be triggered or modulated by this compound have not been elucidated in any published research.

Role in Modulating Cellular Processes

There is no information regarding the role of this compound in modulating specific cellular processes, such as protein aggregation in in vitro contexts.

Analytical Methodologies for Research and Reference Standards

Development and Validation of Chromatographic Methods

Chromatographic techniques are central to the analytical workflow of corticosteroids, enabling their separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity and determining the content of active pharmaceutical ingredients (APIs) like corticosteroids. For compounds structurally similar to 16-b-Homo Betamethasone (B1666872) Phosphate (B84403), such as Betamethasone Sodium Phosphate, reversed-phase HPLC (RP-HPLC) is the most common approach. These methods are designed to be stability-indicating, meaning they can separate the intact drug from its potential degradation products and related substances.

A typical RP-HPLC method for a related compound, Betamethasone Sodium Phosphate, involves the use of a C18 column. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous buffer (like phosphate buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. ijpacr.comresearchgate.net The use of chaotropic agents like trifluoroacetic acid can enhance peak symmetry and separation efficiency. nih.gov UV detection is commonly employed, typically at a wavelength of around 240-254 nm. researchgate.netresearchgate.net The validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring they are suitable for routine quality control. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of Betamethasone Phosphate

| Parameter | Condition |

| Column | ACE 3 C18 (15 cm × 4.6 mm) nih.gov |

| Mobile Phase A | Water researchgate.net |

| Mobile Phase B | Acetonitrile researchgate.net |

| Elution | Gradient researchgate.net |

| Flow Rate | 1.5 mL/min researchgate.net |

| Detection | UV at 240 nm researchgate.net |

| Internal Standard | Fluoromethasone researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification in Complex Matrices

For the identification and quantification of corticosteroids in complex biological matrices such as plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.gov This technique is crucial for pharmacokinetic studies. nih.govnih.gov

The analysis of steroid phosphates like Betamethasone Phosphate can be challenging due to their propensity to adsorb to metal surfaces in the LC system, leading to poor peak shape and recovery. waters.com The use of systems with advanced surfaces, such as those with MaxPeak High Performance Surfaces (HPS) Technology, can mitigate these issues without the need for chelating agents that might suppress the MS signal. waters.com

LC-MS/MS methods for Betamethasone Phosphate often utilize a C8 or C18 column with a gradient elution of mobile phases like acetonitrile and water containing a small percentage of formic acid to aid in ionization. nih.govwaters.com Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode, with multiple reaction monitoring (MRM) for specific and sensitive quantification. nih.govrsc.org

Table 2: Example LC-MS/MS Parameters for Betamethasone Phosphate Analysis in Human Plasma

| Parameter | Condition |

| Column | C18 nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid waters.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid waters.com |

| Flow Rate | 0.5 mL/min waters.com |

| Ionization | Electrospray (ESI), Positive Mode nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Internal Standard | Prednisolone Phosphate nih.gov |

| Linear Range | 2.0-200.0 ng/mL nih.gov |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful tool for steroid analysis, particularly for comprehensive steroid profiling. nih.govmdpi.com However, due to the low volatility and thermal instability of corticosteroids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds. mdpi.comtandfonline.com This process also improves the chromatographic properties by minimizing column adsorption. tandfonline.com Common derivatization reagents for steroids include silylating agents. mdpi.com

While GC-MS can provide detailed structural information, it is generally considered more cumbersome for routine analysis of specific corticosteroids compared to LC-MS/MS due to the required sample preparation. nih.govnih.gov

Advanced Separation Techniques

Beyond conventional chromatography, advanced separation techniques offer alternative and sometimes superior approaches for the analysis of corticosteroids.

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) has been successfully applied to the analysis of corticosteroids like betamethasone. nih.gov This technique separates molecules based on their charge-to-size ratio in an electric field. For the analysis of betamethasone, a background electrolyte of phosphate borate (B1201080) buffer at a high pH has been used, with UV detection. nih.gov CE can be a valuable alternative to HPLC, sometimes offering different selectivity and higher efficiency.

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

Supercritical Fluid Chromatography (SFC) is an increasingly popular technique that combines the advantages of both gas and liquid chromatography. oup.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is known for its high resolution, fast analysis times, and its ability to perform chiral separations. waters.comfagg.be

For steroids, which often have multiple chiral centers, SFC can be particularly useful. waters.com The use of SFC coupled with tandem mass spectrometry (UHPSFC-MS/MS) is emerging as a powerful tool for steroid analysis, offering the resolution of GC with the high-throughput capabilities of UHPLC. nih.gov While specific applications for 16-b-Homo Betamethasone Phosphate are not documented, the successful application of SFC to other steroids suggests its potential utility for both achiral and chiral separations of this compound. waters.comnih.gov

Utilization as a Reference Standard in Analytical Chemistry

This compound serves as a crucial reference standard in analytical chemistry, particularly in the quality control of glucocorticoid medications. A reference standard is a highly purified compound used as a benchmark for the identification and quantification of other samples. The availability of well-characterized reference standards like this compound is fundamental for the development of robust and reliable analytical methods. These standards are essential for a variety of applications, including the verification of analytical performance, calibration of instruments, and in the validation of new analytical procedures.

Role in Method Development and Validation for Related Glucocorticoids

The development and validation of analytical methods for glucocorticoids are critical for ensuring that pharmaceutical products meet stringent regulatory requirements. This compound, as a known related compound to betamethasone, plays a significant role in this process. Its use as a reference standard allows analytical chemists to develop methods that can accurately and precisely separate and quantify various glucocorticoids and their impurities.

During method development, particularly for techniques like High-Performance Liquid Chromatography (HPLC), reference standards are used to optimize the separation conditions. This includes the selection of the appropriate column, mobile phase composition, flow rate, and detector wavelength. The goal is to achieve a clear separation of the main API from all its potential impurities, including compounds like this compound.

Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. Method validation encompasses a series of experiments to assess parameters such as specificity, linearity, accuracy, precision, and robustness. The availability of a certified reference standard for this compound is indispensable for these validation studies. For instance, in specificity tests, the reference standard is used to confirm that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

Table 1: Typical HPLC Method Parameters for Glucocorticoid Analysis

| Parameter | Typical Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water/Acetonitrile/Methanol |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Programmed change in mobile phase composition |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm (UV) |

| Injection Volume | 10-20 µL |

| Column Temperature | 30-40 °C |

Impurity Profiling of Betamethasone Products

Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the safety and efficacy of a drug product. This compound is recognized as a potential impurity or related substance in the synthesis of betamethasone. Therefore, its reference standard is essential for the accurate identification and quantification of this specific impurity in betamethasone drug substances and drug products.

Analytical techniques such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for impurity profiling. veeprho.com In these analyses, the reference standard of this compound is used to:

Identify the impurity peak: By comparing the retention time of the peak in the sample chromatogram with that of the reference standard, analysts can confirm the presence of this compound.

Quantify the impurity: A calibration curve is generated using known concentrations of the reference standard. This curve is then used to determine the concentration of the impurity in the sample.

Regulatory bodies require that all impurities above a certain threshold be identified and quantified. The use of a well-characterized reference standard like this compound ensures that these regulatory requirements can be met.

Table 2: Key Aspects of Impurity Profiling using a Reference Standard

| Aspect | Description |

| Identification | Confirmation of the impurity's identity by comparing its analytical properties (e.g., retention time, mass spectrum) with the reference standard. |

| Quantification | Determination of the amount of the impurity present in the drug substance or product using a calibrated response from the reference standard. |

| Method Suitability | Ensuring the analytical method is capable of detecting and quantifying the impurity at the required levels. |

| Limit of Detection (LOD) | The lowest concentration of the impurity that can be detected by the analytical method. |

| Limit of Quantitation (LOQ) | The lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. |

Permeability and Distribution Studies in Research Models

Understanding the permeability and distribution of a compound is crucial in drug discovery and development to predict its absorption, distribution, metabolism, and excretion (ADME) properties. While specific research data on this compound in these areas is not widely published, the methodologies for such investigations are well-established.

In vitro Membrane Permeability Assays (e.g., PAMPA) for Passive Transport Research

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict the passive permeability of a compound across biological membranes. This assay is particularly useful in the early stages of drug discovery to screen large numbers of compounds for their potential to be absorbed by passive diffusion.

In a typical PAMPA experiment, a multi-well plate is used where each well is divided into a donor and an acceptor compartment, separated by an artificial membrane coated with a lipid solution that mimics a biological membrane. The compound of interest is added to the donor compartment, and after an incubation period, the concentration of the compound in both the donor and acceptor compartments is measured, typically by UV-Vis spectroscopy or LC-MS.

The permeability coefficient (Pe) is then calculated using the following equation:

Pe = (-VD * VA / (A * (VD + VA) * t)) * ln(1 - [CA(t)] / [Ceq])

Where:

VD is the volume of the donor compartment

VA is the volume of the acceptor compartment

A is the area of the membrane

t is the incubation time

[CA(t)] is the concentration of the compound in the acceptor compartment at time t

[Ceq] is the equilibrium concentration

While specific PAMPA data for this compound is not available in the public domain, the methodology provides a valuable framework for assessing its potential for passive transport.

Table 3: Typical Parameters in a PAMPA Study

| Parameter | Description |

| Artificial Membrane | Typically a filter support coated with a lipid solution (e.g., phosphatidylcholine in dodecane). |

| Donor Solution | Buffer solution containing the test compound at a known concentration. |

| Acceptor Solution | Buffer solution without the test compound. |

| Incubation Time | The period during which the compound is allowed to permeate across the membrane (e.g., 4-18 hours). |

| Analysis Method | UV-Vis spectroscopy or LC-MS to determine the concentration of the compound. |

| Permeability Classification | Compounds are often classified as having low, medium, or high permeability based on their calculated Pe values. |

Investigations into Distribution in Experimental Biological Matrices

Following an assessment of permeability, understanding how a compound distributes within a biological system is a critical next step. Distribution studies are typically conducted in experimental models to determine the extent and rate of a compound's movement from the bloodstream to various tissues and organs.

These studies involve administering the compound to an animal model and then collecting samples of various biological matrices such as blood, plasma, and different tissues (e.g., liver, kidney, brain) at various time points. The concentration of the compound in these matrices is then determined using a validated bioanalytical method, most commonly LC-MS/MS due to its high sensitivity and selectivity.

The data from these studies are used to calculate key pharmacokinetic parameters related to distribution, such as the volume of distribution (Vd), which provides an indication of the extent to which a compound distributes into tissues versus remaining in the plasma.

While no specific research on the distribution of this compound in experimental biological matrices has been identified in the reviewed literature, the established methodologies provide a clear path for any such future investigations.

Structure Activity Relationship Sar Investigations

Impact of the 16-b-Homo Modification on Molecular Activity

The defining feature of 16-b-Homo Betamethasone (B1666872) Phosphate (B84403) is the expansion of the D-ring of the steroid nucleus from a five-membered ring (cyclopentane) to a six-membered ring (cyclohexane). nih.gov This "homologation" fundamentally alters the geometry of the molecule compared to its parent compound, betamethasone.

Betamethasone and its epimer dexamethasone (B1670325) are potent glucocorticoids, and their high affinity for the glucocorticoid receptor (GR) is well-understood. wikipedia.org Their structures, including the five-membered D-ring, allow for a precise fit into the ligand-binding pocket of the GR. This interaction is stabilized by a network of hydrogen bonds and van der Waals forces. Key functional groups, such as the 11β-hydroxyl, the C3-keto group, and the 17α-hydroxyl and 21-hydroxyl groups on the side chain, are critical for this binding. nih.gov

The modification of a steroid's core structure is a primary method for influencing its binding affinity (how strongly it binds) and selectivity (its preference for one receptor over another, e.g., glucocorticoid vs. mineralocorticoid receptor). Fluorination at the 9α-position, as seen in betamethasone, dramatically increases glucocorticoid potency. nih.gov Similarly, the expansion of the D-ring is an academic strategy explored for its potential to modulate receptor interaction. isopsoc.orgacs.org

The altered fit of a D-homo steroid within the GR could either decrease binding affinity, if critical contacts are lost or unfavorable steric clashes are introduced, or potentially increase it if the new conformation allows for novel favorable interactions. Furthermore, since the binding pockets of the glucocorticoid and mineralocorticoid receptors are similar but not identical, such a significant structural change could alter the selectivity profile. The development of so-called "dissociative steroids," which aim to separate the anti-inflammatory activity (transrepression) from metabolic side effects (transactivation), often relies on such subtle structural modifications that alter the conformation of the ligand-receptor complex. nih.gov The academic relevance of compounds like 16-b-Homo Betamethasone Phosphate lies in this exploration of how structural changes to the steroid skeleton can fine-tune biological activity. researchgate.net

Role of the Phosphate Ester Group on Molecular Properties

The addition of a disodium (B8443419) phosphate ester group at the 21-position is a common and highly effective prodrug strategy for corticosteroids. drugbank.com This modification has profound effects on the physicochemical properties of the molecule, which are particularly relevant for the design of in vitro studies.

The primary purpose of the phosphate ester is to dramatically increase the aqueous solubility of the corticosteroid. nih.gov Betamethasone itself is sparingly soluble in water, which can complicate the preparation of stock solutions for in vitro assays, often requiring the use of organic solvents like DMSO that can introduce confounding variables. In contrast, the ionized disodium phosphate salt is highly water-soluble. nih.govresearchgate.netwikipedia.org This allows for the preparation of high-concentration aqueous stock solutions, simplifying experimental design and avoiding solvent-induced artifacts in cell-based assays.

The addition of the highly polar phosphate group also significantly decreases the molecule's lipophilicity (fat-solubility), as reflected in its distribution coefficient (logD) or partition coefficient (logP). nih.gov

| Property | Betamethasone | Betamethasone Sodium Phosphate | Fold Change |

| Water Solubility | ~66.5 mg/L nih.gov | ~625,000 mg/L (1g in 1.6 mL) nih.gov | ~9,400x Increase |

| Lipophilicity | High nih.gov | Low / Hydrophilic nih.gov | Significantly Decreased |

This table illustrates the drastic change in physicochemical properties imparted by the 21-phosphate ester group.

This compound is a prodrug, meaning it is biologically inactive in its ester form and must be converted to the active parent steroid, 16-b-Homo Betamethasone. drugbank.com This conversion is accomplished via enzymatic hydrolysis, a reaction catalyzed by phosphatase enzymes that are ubiquitous in biological systems. nih.gov

In research models, such as cell cultures supplemented with serum or in pharmacokinetic studies using plasma, phosphatases rapidly cleave the 21-phosphate ester bond. drugbank.comnih.govepa.gov This releases the active, more lipophilic parent corticosteroid, which can then diffuse across cell membranes to interact with the intracellular glucocorticoid receptor. The rate of this hydrolysis is an important factor in the onset of action. The fact that this hydrolysis occurs in vitro in biological media is a critical consideration for assay design, as the inactive prodrug is converted to the active compound within the experimental system. For certain pharmacokinetic studies, this rapid in vitro hydrolysis can be an artifact, and researchers have used enzyme inhibitors like sodium arsenate to stabilize the phosphate prodrug in plasma samples to allow for accurate measurement. epa.gov

Exploration of Other Substitutions and Their Academic Relevance

The development of this compound is part of a broader academic and industrial effort to discover novel steroid-based therapeutics by modifying the steroid nucleus. researchgate.net Research has explored substitutions at nearly every position of the sterane core. For example:

9α-Fluoro Group : As seen in betamethasone and dexamethasone, this substitution potentiates anti-inflammatory activity and reduces mineralocorticoid effects compared to hydrocortisone (B1673445). wikipedia.orgnih.gov

11-Position : The presence of an 11β-hydroxyl group is essential for glucocorticoid activity, whereas an 11-keto group (as in cortisone (B1669442) or prednisone) renders the molecule inactive until it is metabolized to the 11β-hydroxyl form (hydrocortisone or prednisolone, respectively). nih.gov

C-Nor-D-Homo Skeletons : More complex rearrangements, including the contraction of the C-ring and expansion of the D-ring, are found in naturally occurring steroidal alkaloids and have been pursued in synthetic chemistry to create compounds with unique biological profiles, including anticancer and anti-inflammatory effects. acs.org

Heterocyclic Fusions : The fusion of additional heterocyclic rings to the steroid skeleton is another area of academic exploration to generate novel pharmacophores.

These examples underscore the academic interest in using the steroid scaffold as a template for generating chemical diversity to probe biological systems and develop new therapeutic agents.

Fluorination Effects on Molecular Interactions

The introduction of a fluorine atom at the 9α-position of the steroid nucleus is a hallmark of many potent synthetic corticosteroids, including the parent compound, betamethasone. This modification significantly enhances glucocorticoid activity and the ratio of glucocorticoid to mineralocorticoid effects. scribd.comwikipedia.org The high electronegativity of the fluorine atom influences the electronic environment of the entire steroid molecule.

The 9α-fluoro group exerts a powerful inductive effect, increasing the acidity of the 11β-hydroxyl group. This enhanced acidity is thought to strengthen the hydrogen bond interaction between the 11β-hydroxyl group and the glucocorticoid receptor (GR), a key interaction for receptor activation. electronicsandbooks.com The stability of the steroid-receptor complex is crucial for its subsequent downstream effects on gene transcription. electronicsandbooks.com Studies on various corticosteroids have consistently shown that 9α-fluorination leads to a marked increase in anti-inflammatory potency. scribd.comnih.gov For instance, the addition of a 9α-fluoro group to hydrocortisone significantly boosts its physiological activity. nih.gov

In the context of this compound, the presence of the 9α-fluoro group is anticipated to be a primary determinant of its high glucocorticoid activity. This fluorination is a key structural feature that differentiates potent synthetic glucocorticoids from the endogenous hormone cortisol. wikipedia.org

Hydroxyl and Methyl Group Orientations and Their Molecular Consequences

The 17α-hydroxyl group is another crucial element for potent glucocorticoid activity. It likely participates in hydrogen bonding with residues within the glucocorticoid receptor, such as Gln642, contributing to the specificity and stability of the steroid-receptor complex. researchgate.net Corticosteroids lacking this group, like corticosterone, generally exhibit lower glucocorticoid activity. researchgate.net The presence of both the 11β- and 17α-hydroxyl groups is a common feature of highly active glucocorticoids, and these groups are essential for stabilizing the active conformation of the glucocorticoid receptor. electronicsandbooks.com

The orientation of the methyl group at the 16-position has a profound impact on the molecule's properties. In betamethasone, the methyl group is in the beta (β) position, while in its epimer, dexamethasone, it is in the alpha (α) position. This seemingly minor stereochemical difference can lead to notable variations in biological activity. For example, one study found that dexamethasone (16α-methyl) was more efficient at inducing apoptosis in a specific T-cell line than betamethasone (16β-methyl). nih.gov The 16-methyl group, in either orientation, serves to protect the corticosteroid from metabolic degradation, thereby prolonging its biological half-life. The introduction of a 16α-methyl group into the hydrocortisone structure was a significant step in developing potent anti-inflammatory agents with reduced mineralocorticoid side effects. nih.gov

In this compound, the "homo" designation indicates an expansion of the D-ring, which would alter the conformational dynamics of the steroid nucleus. The 16β-methyl group in this modified structure would still be expected to influence the molecule's interaction with the glucocorticoid receptor and its metabolic stability. The flexibility of the steroid nucleus and the orientation of its substituent groups are known to be critical for biological function. nih.govacs.org The precise consequences of the D-ring expansion in conjunction with the 16β-methyl group on receptor binding and activation would require specific computational or experimental studies.

The phosphate group at the 21-position, as indicated by "Phosphate" in the compound's name, is a common modification to enhance the water solubility of corticosteroids, facilitating their formulation for parenteral administration. This phosphate ester is typically hydrolyzed in the body to release the active 21-hydroxyl form of the steroid.

Future Directions and Research Gaps

Unexplored Synthetic Routes and Novel Derivatization Strategies

The synthesis of 16-b-Homo Betamethasone (B1666872) Phosphate (B84403) is not well-documented in publicly available literature, indicating a critical need for the development and optimization of synthetic pathways. While the synthesis of betamethasone itself is a mature field, the introduction of a seven-membered D-ring presents unique challenges and opportunities.

Unexplored Synthetic Routes:

Future research should focus on adapting existing D-homoannulation strategies to betamethasone-related intermediates. The rearrangement of 17α-hydroxy-20-keto steroids using Lewis acids is a known method for creating D-homo steroids. Investigating the application of various Lewis acids and reaction conditions to suitable betamethasone precursors could lead to efficient and stereoselective syntheses of the 16-b-homo backbone. Furthermore, exploring ring-expansion reactions, such as the Tiffeneau-Demjanov rearrangement on a precursor with a 17-hydroxymethyl group, could offer an alternative and potentially more controlled route to the desired seven-membered ring.

Novel Derivatization Strategies:

Beyond the synthesis of the parent compound, derivatization of 16-b-Homo Betamethasone Phosphate could yield a library of novel compounds for biological screening. Key areas for derivatization include:

Esterification of the 21-hydroxyl group: While the prompt focuses on the phosphate ester, exploring a range of other esters (e.g., acetate (B1210297), propionate, valerate) could modulate the compound's pharmacokinetic and pharmacodynamic properties.

Modification of the 11β-hydroxyl group: Conversion to ethers or esters could probe the importance of this group for receptor binding and activity.

Introduction of substituents on the A and B rings: Exploring modifications such as additional double bonds or the introduction of halogen atoms could further refine the biological activity profile.

A systematic exploration of these synthetic and derivatization strategies will be crucial for generating a diverse set of analogs for comprehensive structure-activity relationship (SAR) studies.

Deeper Mechanistic Insights into Molecular Interactions

Understanding how this compound interacts with its biological targets, primarily the glucocorticoid receptor (GR), is fundamental to elucidating its potential biological effects. The altered geometry of the D-ring compared to the five-membered ring of betamethasone is expected to significantly influence these interactions.

Glucocorticoid Receptor Binding and Activation:

The crystal structure of the GR ligand-binding domain (LBD) reveals a highly specific pocket for corticosteroid binding. The expansion of the D-ring in this compound will undoubtedly alter the fit within this pocket. Computational modeling and molecular docking studies can provide initial predictions of the binding mode and affinity. These in silico studies should be followed by in vitro binding assays to experimentally determine the affinity of the compound for the GR.

Furthermore, it is crucial to investigate how binding translates into receptor activation. The conformational changes induced in the GR upon ligand binding are critical for its function as a transcription factor. Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and fluorescence resonance energy transfer (FRET) could be employed to study the conformational dynamics of the GR in the presence of this compound. This would provide insights into whether it acts as a full agonist, a partial agonist, or even an antagonist.

Interaction with Other Proteins:

The biological effects of glucocorticoids are also modulated by their interactions with other proteins, including enzymes involved in steroid metabolism and corticosteroid-binding globulin (CBG). Research should be directed towards understanding how the modified D-ring of this compound affects its metabolism by enzymes such as 11β-hydroxysteroid dehydrogenases (11β-HSDs). Additionally, its binding affinity for CBG should be determined, as this will influence its bioavailability and plasma half-life.

Advanced Analytical Techniques for Trace Analysis in Research Samples

The development of robust and sensitive analytical methods is a prerequisite for any in-depth research on a novel compound. For this compound, methods for its detection and quantification at trace levels in various research samples will be essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the analysis of corticosteroids due to its high sensitivity and selectivity. nih.govnih.govbioscientifica.comuniversiteitleiden.nlnih.gov Future work should focus on developing and validating an LC-MS/MS method for this compound. This would involve:

Optimization of chromatographic separation: Achieving baseline separation from potential isomers and related compounds is critical. The separation of betamethasone and its epimer dexamethasone (B1670325), which differ only in the stereochemistry of the 16-methyl group, highlights the need for high-resolution chromatography. bioscientifica.com

Optimization of mass spectrometric detection: This includes selecting appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

Method validation: The method must be validated according to international guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Hyphenated Techniques:

Exploring other hyphenated techniques could provide complementary information. For instance, coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) would enable the identification of unknown metabolites of this compound in in vitro and in vivo studies. Supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS) could offer an alternative separation technique with different selectivity compared to LC. mdpi.com

Development of Novel In Vitro and In Vivo (Non-Human) Models for Fundamental Research

To understand the fundamental biology of this compound, appropriate research models are necessary. The development and application of novel in vitro and non-human in vivo models will be instrumental in characterizing its cellular and physiological effects.

In Vitro Models:

Cell-based reporter assays: Stably transfected cell lines expressing the glucocorticoid receptor and a reporter gene (e.g., luciferase) under the control of a glucocorticoid response element (GRE) are powerful tools for screening the activity of new compounds and determining their dose-response curves.

Organoid cultures: Three-dimensional organoid models, such as those for the intestine, lung, or even brain, offer a more physiologically relevant system to study the effects of this compound on tissue development, function, and inflammation compared to traditional 2D cell cultures. technologynetworks.compsychiatryonline.orgnih.govresearchgate.net

Non-Human In Vivo Models:

Zebrafish (Danio rerio): The zebrafish model is increasingly used in corticosteroid research due to its genetic tractability, rapid development, and transparent embryos. nih.govnih.govbioscientifica.comuniversiteitleiden.nl Zebrafish models of inflammation and developmental processes can be used to assess the in vivo efficacy and potential developmental effects of this compound.

Rodent models: Established rodent models of inflammatory diseases (e.g., arthritis, asthma, inflammatory bowel disease) will be essential for evaluating the potential anti-inflammatory and immunomodulatory properties of this compound in a mammalian system.

By pursuing these future directions, the scientific community can begin to fill the significant knowledge gaps surrounding this compound. Such research holds the promise of not only expanding our fundamental understanding of corticosteroid chemistry and biology but also potentially identifying new lead compounds for further investigation.

Q & A

Q. What are the key physicochemical properties of 16β-Homo Betamethasone Phosphate, and how do they influence experimental design?

16β-Homo Betamethasone Phosphate (C₂₂H₂₈FNa₂O₈P, MW 516.40) is a hygroscopic, water-soluble glucocorticoid derivative with a 16β-methyl group that enhances anti-inflammatory activity while minimizing sodium retention . Its solubility profile (soluble in water, methanol) dictates formulation strategies, such as combining with sustained-release esters like betamethasone acetate for dual pharmacokinetic profiles (immediate and delayed action) . Researchers must account for hygroscopicity during storage and sample preparation to avoid moisture-induced degradation. Analytical workflows should include validation of solvent systems (e.g., methanol-water mixtures) and pH control (6.8–7.2) to maintain stability .

Q. What validated analytical methods are recommended for quantifying 16β-Homo Betamethasone Phosphate in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard, using a C18 column and mobile phase containing tetra-n-butylammonium bromide, disodium hydrogen phosphate, and methanol . Internal standards (e.g., butyl parahydroxybenzoate) improve precision, while sample preparation involves methanol extraction and filtration to remove particulates. For impurity profiling, thin-layer chromatography (TLC) with silica gel plates and a 1-butanol/water/acetic anhydride (3:1:1) solvent system detects free betamethasone at limits ≤0.5% . UV-Vis spectrophotometry at 730 nm quantifies free phosphate ions using molybdate-blue complex formation, with a threshold of ≤0.5% .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

Accelerated stability testing at 40°C/75% RH over 6 months can predict shelf life, with monitoring of:

- Chemical degradation : Free phosphate content via UV-Vis .

- Physical instability : Particle size distribution (laser diffraction) and pH shifts .

- Photostability : Exposure to 1.2 million lux-hours of visible light and UV (320–400 nm) to detect photolytic byproducts .

Storage recommendations include airtight containers at 20–25°C, protected from light, with desiccants to mitigate hygroscopicity .

Advanced Research Questions

Q. How can population pharmacokinetic/pharmacodynamic (PK/PD) models resolve contradictions in adrenal suppression data between betamethasone and dexamethasone?

Betamethasone’s prolonged adrenal suppression (vs. dexamethasone) arises from its higher glucocorticoid receptor affinity and slower clearance. A PK/PD study in healthy women compared intramuscular (IM) betamethasone phosphate/acetate (BET-PA) and oral dexamethasone phosphate (DEX-P), using indirect response models to link plasma concentrations to cortisol suppression . Key findings:

- BET-PA’s dual-release profile caused sustained suppression (>72 hours) vs. DEX-P’s transient effect (<48 hours).

- Dose adjustments are critical in populations with altered CYP3A4 activity (e.g., hepatic impairment) due to betamethasone’s hepatic metabolism .

Methodological considerations include cross-over designs, frequent cortisol sampling, and nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Q. What experimental strategies address discrepancies in free phosphate ion limits across pharmacopeial monographs?

The USP specifies ≤0.5% free phosphate via UV-Vis (730 nm), but batch variability in raw materials can exceed this threshold . Root-cause analysis involves:

- Ion chromatography (IC) : To differentiate phosphate from matrix interferents (e.g., residual solvents).

- Forced degradation : Acid hydrolysis (2N H₂SO₄, 60°C) to validate method specificity .

- Quality-by-design (QbD) : Optimize synthesis steps (e.g., phosphate esterification time) to minimize unreacted starting material .

Q. How do formulation differences impact comparative efficacy studies in inflammatory models?

Betamethasone sodium phosphate’s rapid solubility vs. acetate’s sustained release complicates direct comparisons. A rodent study compared intralesional injections of both forms in granuloma annulare, showing:

- Sodium phosphate : Peak anti-inflammatory effect at 24h (plasma tₘₐₓ = 1h).

- Acetate : Sustained efficacy >7 days (t₁/₂ = 36h) due to slow tissue release .

Researchers must standardize injection techniques (e.g., needle gauge, depth) and use hybrid formulations (e.g., BET-PA) to replicate clinical scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.